

Identifying and avoiding artifacts in B220 staining

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Compound of Interest

Compound Name: B 220

Cat. No.: B054107

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Technical Support Center: B220 Staining Artifacts

Welcome to the technical support center for B220 staining. This resource is designed for researchers, scientists, and drug development professionals to help identify and avoid common artifacts encountered during flow cytometry and immunohistochemistry experiments using the B220 antibody.

Frequently Asked Questions (FAQs)

Q1: What is B220, and why is it used as a marker?

B220 is an isoform of the CD45 protein, also known as Protein Tyrosine Phosphatase Receptor Type C (PTPRC). In mice, it is widely used as a pan-B cell marker because it is expressed on the surface of B lymphocytes from the pro-B cell stage through to mature and activated B cells. [1][2] However, its expression decreases on plasma cells.[3] It's important to note that some subsets of T cells and NK cells can also express B220, which can be a potential source of misinterpretation if not properly controlled for.[1][3][4]

Q2: What are the most common artifacts observed in B220 staining?

The most frequently encountered artifacts in B220 staining include:

- **High background staining:** This manifests as a general, non-specific fluorescence across all cells, making it difficult to distinguish true positive populations.
- **Non-specific binding:** This occurs when the B220 antibody binds to cells that do not express the B220 antigen, such as dead cells or cells with Fc receptors.
- **Weak or no signal:** The B220-positive population is either dimly stained or not detectable at all.
- **Compensation issues:** In multicolor flow cytometry, spectral overlap from other fluorochromes can lead to false positive or negative B220 signals.
- **Misinterpretation of results:** Attributing all B220-positive cells to the B cell lineage without co-staining for other markers can be misleading, as other cell types can also express B220.^[5]

Q3: Can different B220 antibody clones cause different artifacts?

Yes, different antibody clones can have varying affinities and specificities, which may influence the likelihood of certain artifacts. The most commonly used clone for B220 staining is RA3-6B2.^[3] While generally reliable, it's crucial to validate each new lot of antibody and optimize the staining protocol for your specific experimental conditions.

Troubleshooting Guides

Issue 1: High Background Staining

High background can obscure the true B220-positive signal.

- **Visual Cue:** In flow cytometry, the negative population is shifted significantly along the fluorescence axis. In immunohistochemistry, there is a diffuse, non-specific staining across the tissue.
- **Potential Causes & Solutions:**

Potential Cause	Recommended Solution
Excessive Antibody Concentration	Titrate the B220 antibody to determine the optimal concentration that provides the best signal-to-noise ratio. [6] [7] [8] [9]
Inadequate Washing	Increase the number and/or volume of wash steps after antibody incubation to remove unbound antibodies. [10]
Presence of Dead Cells	Include a viability dye in your staining panel to exclude dead cells from the analysis, as they are prone to non-specific antibody binding. [11] [12]
Non-Specific Protein Interactions	Include a protein-based blocking agent like BSA or serum in your staining buffer to reduce non-specific binding. [7] [13]

Issue 2: Non-Specific Binding to Non-B Cells

The B220 antibody may bind to cells other than B cells, leading to false positives.

- Visual Cue: In flow cytometry, populations known to be B220-negative (e.g., majority of T cells) show a positive signal.
- Potential Causes & Solutions:

Potential Cause	Recommended Solution
Fc Receptor-Mediated Binding	Incubate cells with an Fc receptor blocking agent (e.g., anti-CD16/32 for mouse cells) prior to adding the B220 antibody.[14][15]
Cross-reactivity with other cell types	B220 can be expressed on some T cell and NK cell subsets.[1][3][4] Include lineage markers (e.g., CD3 for T cells, NK1.1 for NK cells) in your panel to properly identify and exclude these populations.
Dead Cell Binding	As mentioned previously, use a viability dye to gate out dead cells which non-specifically bind antibodies.[11][12]

Issue 3: Weak or No B220 Signal

The expected B220-positive population is not adequately stained.

- Visual Cue: The B220-positive population has low fluorescence intensity and is not well-separated from the negative population.
- Potential Causes & Solutions:

Potential Cause	Recommended Solution
Suboptimal Antibody Concentration	The antibody concentration may be too low. Perform an antibody titration to find the optimal concentration. [6] [7] [8] [9]
Improper Antibody Storage or Handling	Ensure the antibody has been stored according to the manufacturer's instructions and has not been subjected to multiple freeze-thaw cycles.
Poor Cell Health	Use fresh, healthy cells for staining, as poor cell viability can lead to reduced antigen expression.
(For IHC) Inadequate Antigen Retrieval	For formalin-fixed paraffin-embedded tissues, optimize the antigen retrieval method (heat-induced or enzymatic) to unmask the B220 epitope. [16]
(For IHC) Prolonged Fixation	Excessive fixation in formalin can mask epitopes. Ensure fixation times are appropriate for the tissue type and size. [17] [18] [19] [20] [21]

Experimental Protocols

Protocol 1: Antibody Titration for Optimal B220 Staining in Flow Cytometry

- Prepare a single-cell suspension from your tissue of interest (e.g., spleen, bone marrow) at a concentration of $1-2 \times 10^6$ cells/mL in staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
- Set up a series of dilutions of your B220 antibody (e.g., 1:25, 1:50, 1:100, 1:200, 1:400, 1:800) in staining buffer.
- Aliquot 100 μ L of your cell suspension into multiple tubes.
- Add the diluted antibody to the corresponding tubes. Include a tube with unstained cells as a negative control.

- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with 1-2 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes between washes.
- Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.
- Analyze the samples on a flow cytometer.
- Determine the optimal concentration by identifying the dilution that gives the best separation between the positive and negative populations (stain index) without a significant increase in the background fluorescence of the negative population.[\[8\]](#)[\[9\]](#)[\[22\]](#)[\[23\]](#)

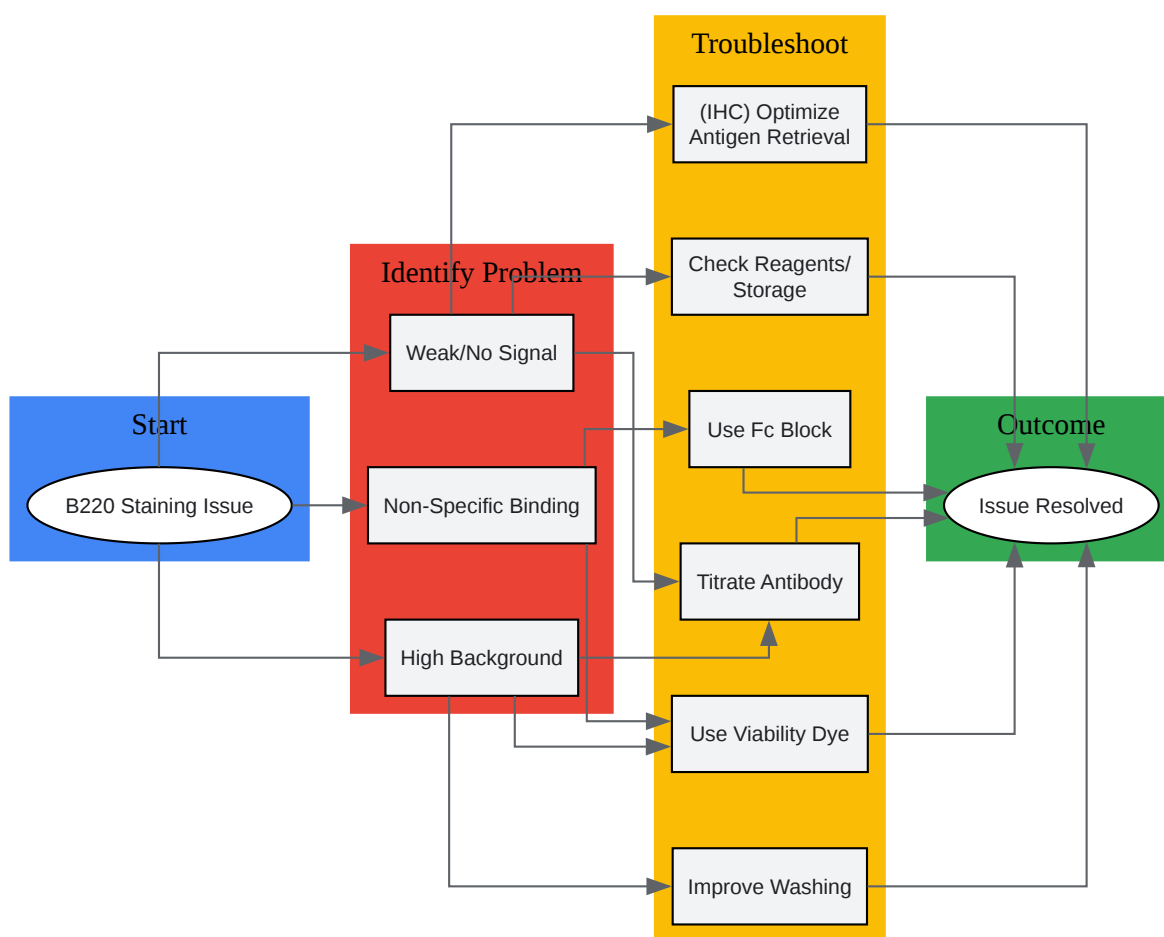
Protocol 2: Staining Protocol for B220 with Dead Cell Exclusion

- Prepare a single-cell suspension as described in Protocol 1.
- Wash the cells once with PBS.
- Stain with a viability dye (e.g., a fixable viability dye) according to the manufacturer's instructions. This is a critical step to exclude dead cells that can non-specifically bind antibodies.[\[12\]](#)
- Wash the cells as recommended by the viability dye protocol.
- Perform Fc receptor blocking by incubating the cells with an Fc block reagent for 10-15 minutes at 4°C.[\[14\]](#)[\[15\]](#)
- Add the optimally titrated B220 antibody and any other surface markers to the cells and incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with staining buffer.
- Fix the cells if required for your experimental workflow.
- Resuspend the cells for flow cytometry analysis.

- During analysis, gate on the viable cell population first before analyzing your B220 expression.

Visualizations

Logical Workflow for Troubleshooting B220 Staining Artifacts

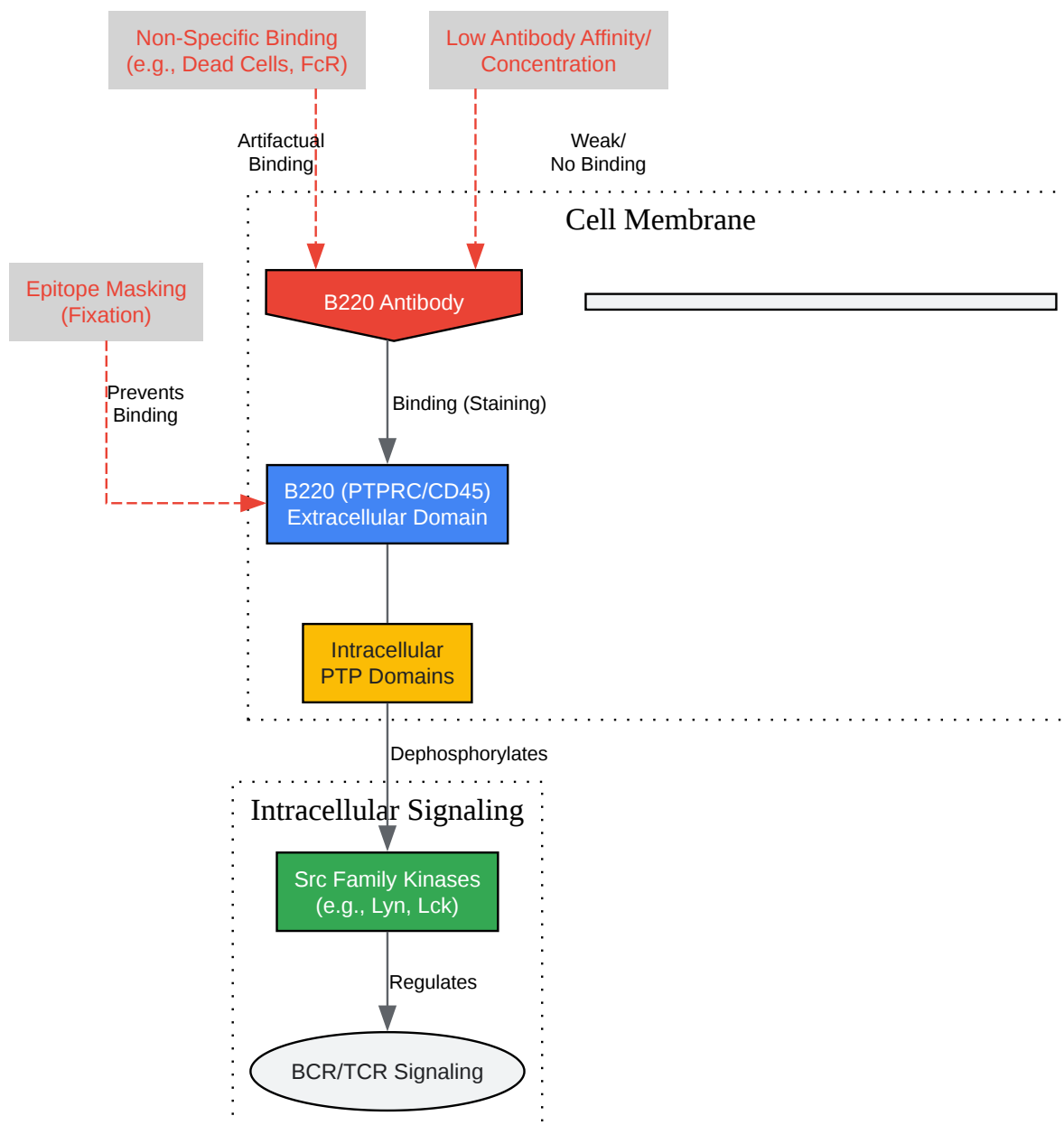


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Caption: A flowchart outlining the logical steps for troubleshooting common B220 staining artifacts.

Signaling Pathway Context: PTPRC (CD45) and its Role

B220 is an isoform of PTPRC (CD45), a receptor-type protein tyrosine phosphatase. Its primary role is to regulate signal transduction in hematopoietic cells. Artifacts in B220 staining are generally not due to the downstream signaling of PTPRC but rather to issues with antibody binding to the extracellular domain. However, understanding that B220 expression levels can vary depending on the activation state of the B cell is important for data interpretation.



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References

- 1. InVivoMAb anti-mouse B220 | Bio X Cell [biocell.com]
- 2. APC Anti-Mouse CD45R (B220) Antibody[RA3-6B2] - Elabscience® [elabscience.com]
- 3. stemcell.com [stemcell.com]
- 4. cytekbio.com [cytekbio.com]
- 5. A subfraction of B220(+) cells in murine bone marrow and spleen does not belong to the B cell lineage but has dendritic cell characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimal Antibody Concentration For Your Flow Cytometry Experiment [expertcytometry.com]
- 7. sinobiological.com [sinobiological.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. wi.mit.edu [wi.mit.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. bosterbio.com [bosterbio.com]
- 12. 6 Tips for Improving Sample Staining for Flow Cytometry | Technology Networks [technologynetworks.com]
- 13. sanguinebio.com [sanguinebio.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Elimination of erroneous results in flow cytometry caused by antibody binding to Fc receptors on human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CD45R (B220) Monoclonal Antibody (RA3-6B2) (14-0452-82) [thermofisher.com]
- 17. med.nyu.edu [med.nyu.edu]
- 18. Comparison of staining adequacy between tissues stored in formalin and paraffin embedded blocks for prolonged duration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Artefacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jcmimagescasereports.org [jcmimagescasereports.org]
- 21. researchgate.net [researchgate.net]
- 22. jku.at [jku.at]
- 23. welcome.cytekbio.com [welcome.cytekbio.com]

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